PIN1 inhibitor API-1

説明

特性

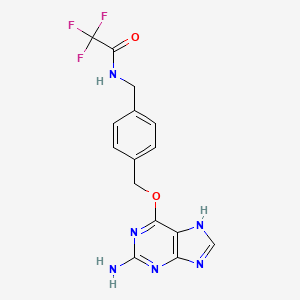

IUPAC Name |

N-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N6O2/c16-15(17,18)13(25)20-5-8-1-3-9(4-2-8)6-26-12-10-11(22-7-21-10)23-14(19)24-12/h1-4,7H,5-6H2,(H,20,25)(H3,19,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFWAWXGBQPBIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(F)(F)F)COC2=NC(=NC3=C2NC=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652683 |

Source

|

| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680622-70-2 |

Source

|

| Record name | N-[(4-{[(2-Amino-7H-purin-6-yl)oxy]methyl}phenyl)methyl]-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

API-1 binding affinity to PIN1 PPIase domain

An In-depth Technical Guide on the Binding Affinity of API-1 to the PIN1 PPIase Domain

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in diverse cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] It specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pS/T-P) motifs, inducing conformational changes that affect substrate stability, activity, and localization.[1][2] PIN1 is composed of two functional domains: an N-terminal WW domain that binds to pS/T-P motifs and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that executes the catalytic isomerization.[3] Overexpression of PIN1 is a hallmark of many human cancers, including hepatocellular carcinoma (HCC), making it a compelling target for therapeutic intervention.[1][4][5]

API-1 is a specific, small-molecule inhibitor that directly targets the PPIase catalytic domain of PIN1.[6][7][8] By inhibiting the isomerase activity of PIN1, API-1 has been shown to suppress tumor growth, particularly in HCC, by restoring the biogenesis of anticancer microRNAs (miRNAs).[4][6][9] This guide provides a comprehensive technical overview of the binding affinity of API-1 to the PIN1 PPIase domain, detailing the quantitative data, experimental methodologies, and the core signaling pathway affected by this interaction.

Quantitative Binding and Inhibition Data

The interaction between API-1 and PIN1 has been quantified using various biophysical and cellular assays. The data highlights API-1 as a potent inhibitor of PIN1's enzymatic activity and cancer cell proliferation.

| Parameter | Value | Method | Target | Comments | Source |

| IC₅₀ | 72.3 nM | PPIase Activity Assay | Recombinant PIN1 | Measures the concentration of API-1 required to inhibit 50% of PIN1's isomerase activity. | [6][7][8][9] |

| Dissociation Constant (Kd) | 2.9 µM | Isothermal Titration Calorimetry (ITC) | Recombinant PIN1 | Measures the direct binding affinity between API-1 and PIN1. | [10][11] |

| IC₅₀ (Cell Proliferation) | 0.683 - 4.16 µM | MTT Assay | SK-Hep-1, SNU-423, Hep3B cells | Measures the concentration of API-1 required to inhibit 50% of cell growth in HCC cell lines. | [6][7] |

| IC₅₀ (Competitive Binding) | > 100 µM | D-peptide Displacement Assay | Recombinant PIN1 | Showed weak ability to displace a peptide ligand, suggesting it may bind to a different site than the peptide or that the assay is not suitable for this inhibitor. | [10][11] |

Key Amino Acid Residues for Binding

Computational modeling and site-directed mutagenesis have identified key residues within the PIN1 PPIase domain that are crucial for the interaction with API-1.

| Residue Mutant | Effect on API-1 Inhibition | Method | Comments | Source |

| K63A | Strongly decreased (>50%) | PPIase Activity Assay, CETSA, ITC | Lysine 63 is a pivotal residue for API-1 binding and inhibitory action. Increased dissociation constant observed with ITC. | [10] |

| R69A | Strongly decreased (>50%) | PPIase Activity Assay, CETSA, ITC | Arginine 69 is also critical for the interaction. Increased dissociation constant observed with ITC. | [10] |

| C113A | Moderately decreased | PPIase Activity Assay | Cysteine 113 contributes to the binding of API-1. | [10] |

| Q131A | Moderately decreased | PPIase Activity Assay | Glutamine 131 is involved in the interaction with API-1. | [10] |

| H157A | Moderately decreased | PPIase Activity Assay | Histidine 157 plays a role in the binding of API-1. | [10] |

Experimental Protocols

The characterization of the API-1 and PIN1 interaction relies on several key experimental methodologies.

PPIase Activity Assay

This spectrophotometric assay is used to measure the cis-trans isomerase activity of PIN1 and its inhibition by compounds like API-1.

-

Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is primarily in the cis conformation. PIN1 catalyzes its conversion to the trans isomer. The protease α-chymotrypsin can only cleave the peptide when the peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be detected by its absorbance at 390 nm.

-

Procedure:

-

Recombinant GST-PIN1 is incubated with varying concentrations of API-1.

-

The reaction is initiated by adding the peptide substrate.

-

α-chymotrypsin is included in the reaction mixture.

-

The rate of pNA release is monitored over time by measuring the change in absorbance.

-

The IC₅₀ value is calculated by plotting the rate of reaction against the inhibitor concentration.[12]

-

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (API-1) is titrated into a solution containing the macromolecule (PIN1) in the sample cell of a calorimeter. The resulting heat changes are measured and used to determine the binding affinity.

-

Procedure:

-

Recombinant wild-type or mutant PIN1 protein is placed in the sample cell.

-

A concentrated solution of API-1 is loaded into the injection syringe.

-

A series of small injections of API-1 are made into the PIN1 solution.

-

The heat change after each injection is measured and integrated.

-

The resulting data are fitted to a binding model to calculate Kd, ΔH, and n.[10]

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a drug with its target protein in a cellular environment.

-

Principle: The binding of a ligand (API-1) can stabilize its target protein (PIN1) against thermal denaturation.

-

Procedure:

-

Cell lysates (e.g., from SK-Hep-1 cells) are incubated with either API-1 or a vehicle control (DMSO).

-

The lysates are heated to a range of temperatures.

-

After heating, the aggregated, denatured proteins are pelleted by centrifugation.

-

The amount of soluble PIN1 remaining in the supernatant is quantified by immunoblotting.

-

A shift in the melting curve to higher temperatures in the presence of API-1 indicates direct binding.[10][13]

-

Signaling Pathway: PIN1, API-1, and miRNA Biogenesis

The primary mechanism by which API-1 exerts its anti-tumor effects in HCC is by modulating the PIN1-dependent regulation of miRNA biogenesis. The key player in this pathway is Exportin-5 (XPO5).

-

Normal State (Active PIN1): PIN1 recognizes and isomerizes phosphorylated XPO5 (pXPO5). This isomerization leads to the passivation (inactivation) of pXPO5.[4][5]

-

Impaired miRNA Export: Inactivated pXPO5 is unable to efficiently transport precursor miRNAs (pre-miRNAs) from the nucleus to the cytoplasm.[4][5]

-

Tumorigenesis: The resulting disruption of mature miRNA production contributes to the development and proliferation of HCC.[4][5]

-

API-1 Intervention: API-1 binds to the PPIase domain of PIN1, inhibiting its isomerase activity.[6][8]

-

Restored XPO5 Activity: PIN1 inhibition by API-1 prevents the inactivation of pXPO5, thereby maintaining its active conformation.[4][6]

-

Restored miRNA Biogenesis: Active pXPO5 resumes the nuclear-to-cytoplasm export of pre-miRNAs, leading to the normal processing and maturation of anticancer miRNAs, which in turn suppresses tumor growth.[4][6]

Caption: API-1 restores miRNA biogenesis by inhibiting PIN1.

Conclusion

API-1 is a potent and specific inhibitor of the PIN1 PPIase domain, with a well-defined mechanism of action. Quantitative data from multiple biophysical and cellular assays confirm its high affinity and inhibitory capacity. The interaction is critically dependent on specific residues within the catalytic site, notably K63 and R69. By inhibiting PIN1, API-1 prevents the inactivation of XPO5, thereby restoring the nuclear export of pre-miRNAs and reactivating the production of tumor-suppressing miRNAs. This detailed understanding of API-1's binding affinity and mechanism provides a strong foundation for its continued development as a therapeutic agent for PIN1-overexpressing cancers like hepatocellular carcinoma.

References

- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PIN1 inhibitor API-1 | TargetMol [targetmol.com]

- 8. Gears-In-Motion: The Interplay of WW and PPIase Domains in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of API-1 in Regulating microRNA Biogenesis: A Technical Guide

This in-depth technical guide elucidates the multifaceted role of Activator Protein-1 (AP-1) in the regulation of microRNA (miRNA) biogenesis. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the signaling pathways, experimental data, and methodologies pertinent to understanding the core mechanisms of AP-1's influence on miRNA processing and expression.

Introduction to microRNA Biogenesis

MicroRNAs are small, non-coding RNA molecules, approximately 21-23 nucleotides in length, that are integral to the post-transcriptional regulation of gene expression.[1] The biogenesis of miRNAs is a tightly regulated, multi-step process that begins in the nucleus and concludes in the cytoplasm. The canonical pathway involves the transcription of primary miRNA transcripts (pri-miRNAs), which are then processed by the Microprocessor complex, comprising Drosha and DGCR8, into precursor miRNAs (pre-miRNAs).[2][3][4][5][6][7][8] These pre-miRNAs are subsequently exported to the cytoplasm by Exportin-5 (XPO5) and further cleaved by the enzyme Dicer to produce the mature miRNA duplex.[5][6] This mature miRNA is then loaded into the RNA-induced silencing complex (RISC) to guide it to target messenger RNAs (mRNAs), leading to their degradation or translational repression.[2]

The Dual Role of "AP-1" in miRNA Regulation

It is critical to distinguish between two distinct molecules often abbreviated in the literature, which have different roles in miRNA regulation:

-

AP-1 (Activator Protein-1) Transcription Factor: A dimeric protein complex, typically composed of proteins from the Jun and Fos families (e.g., c-Jun and c-Fos).[9][10] This complex functions as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their transcription. AP-1 can regulate the transcription of primary miRNA transcripts (pri-miRNAs).

-

API-1 (Pin1 Inhibitor): A specific small molecule inhibitor of the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[11][12] API-1 indirectly influences miRNA biogenesis by modulating the activity of key proteins involved in the miRNA processing pathway.

This guide will address the roles of both the AP-1 transcription factor and the Pin1 inhibitor API-1 in regulating microRNA biogenesis.

API-1 (Pin1 Inhibitor): A Post-Transcriptional Regulator of miRNA Biogenesis

Recent research has identified the Pin1 inhibitor, API-1, as a significant modulator of miRNA biogenesis, particularly in the context of hepatocellular carcinoma (HCC).[1][11][12] API-1 exerts its effect by targeting Pin1, an enzyme that plays a crucial role in the post-translational modification of proteins.

Signaling Pathway of API-1 in miRNA Biogenesis

The primary mechanism by which API-1 regulates miRNA biogenesis involves the modulation of Exportin-5 (XPO5) activity through the inhibition of Pin1. In certain pathological conditions like ERK-activated HCC, XPO5 is phosphorylated, which leads to its interaction with Pin1. Pin1 then isomerizes the phosphorylated XPO5, rendering it "inactive" and unable to efficiently bind and export pre-miRNAs from the nucleus to the cytoplasm. This results in a downregulation of mature miRNA biogenesis.[1][11]

Treatment with the this compound disrupts this process. By inhibiting Pin1's isomerase activity, API-1 prevents the inactivation of phosphorylated XPO5.[11] Consequently, XPO5 remains in its "active" conformation, enabling it to effectively recognize and transport pre-miRNAs to the cytoplasm for further processing by Dicer.[1][11] This ultimately leads to an upregulation of mature miRNA biogenesis and can contribute to the suppression of HCC development.[1][11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Autoregulatory mechanisms controlling the microprocessor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microprocessor complex - Wikipedia [en.wikipedia.org]

- 5. Modulation of MicroRNA Processing by Dicer via Its Associated dsRNA Binding Proteins [mdpi.com]

- 6. Microprocessor of microRNAs: regulation and potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Primary microRNA transcript retention at sites of transcription leads to enhanced microRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Jun B, c-jun, jun D and c-fos mRNAs in nucleus caudalis neurons: rapid selective enhancement by afferent stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

PIN1 as a Druggable Target in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, and its dysregulation is intimately linked to the pathogenesis of numerous human cancers.[1][2][3] PIN1 is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes in its substrate proteins.[3][4][5] This catalytic activity allows PIN1 to function as a molecular switch, modulating the stability, localization, and activity of a vast network of proteins involved in cell cycle progression, apoptosis, and signal transduction.[1][6] Notably, PIN1 is overexpressed in a wide array of human cancers, and its elevated levels often correlate with poor prognosis and therapeutic resistance.[4][5][7] By simultaneously activating oncogenes and inactivating tumor suppressors, PIN1 plays a pivotal role in driving tumorigenesis.[4][5][8] These characteristics position PIN1 as a compelling and attractive target for the development of novel anticancer therapies.[4][9] This guide provides a comprehensive overview of PIN1's role in cancer, details on its signaling pathways, a summary of current inhibitory strategies with quantitative data, and detailed experimental protocols for studying this important enzyme.

The Role of PIN1 in Cancer Biology

PIN1 is a master regulator of oncogenic signaling, influencing numerous cancer hallmarks.[2][3][10] Its overexpression is a common feature in many cancer types, including breast, prostate, lung, and liver cancer.[5] PIN1's oncogenic potential stems from its ability to modulate the function of a wide range of substrates, tipping the cellular balance towards proliferation and survival.[4][5]

Regulation of PIN1 Expression

The expression of PIN1 itself is tightly controlled and can be upregulated in cancer through various mechanisms. Transcription of the PIN1 gene is activated by the E2F family of transcription factors, which are often dysregulated in cancer.[11][12] Furthermore, several microRNAs, such as miR-200c, have been shown to negatively regulate PIN1 expression by targeting its 3'-UTR.[13]

PIN1's Impact on Oncogenes and Tumor Suppressors

PIN1's catalytic activity has a profound impact on the function of key cancer-related proteins. It has been reported to activate at least 56 oncogenes and inactivate 26 tumor suppressors.[4][5]

-

Oncogene Activation: PIN1 can stabilize and enhance the activity of oncoproteins such as Cyclin D1, c-Myc, and β-catenin.[1][2][11] For instance, by isomerizing Cyclin D1, PIN1 promotes its nuclear accumulation and drives cell cycle progression.[2][3]

-

Tumor Suppressor Inactivation: Conversely, PIN1 can promote the degradation of tumor suppressors like p53 and the retinoblastoma protein (Rb).[1] PIN1-mediated isomerization can lead to conformational changes that mark these proteins for ubiquitination and subsequent proteasomal degradation.

Key Signaling Pathways Involving PIN1

PIN1 is a central node in several critical signaling pathways that are frequently dysregulated in cancer.[8][14] Its ability to influence multiple pathways simultaneously contributes to its potent oncogenic effects.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. PIN1 can activate this pathway by isomerizing Akt, which is critical for its activation cascade.[13] This leads to the downstream activation of mTOR and subsequent promotion of protein synthesis and cell growth.

The Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is essential for development and is often aberrantly activated in cancer. PIN1 enhances this pathway by binding to and isomerizing β-catenin, which increases its stability and nuclear translocation.[1] This leads to the activation of TCF/LEF transcription factors and the expression of target genes involved in proliferation.

PIN1 Inhibitors in Cancer Therapy

The critical role of PIN1 in cancer has spurred the development of inhibitors targeting its catalytic activity.[4][15] Several classes of PIN1 inhibitors have been identified, ranging from natural products to rationally designed small molecules.[11][15]

Quantitative Data on PIN1 Inhibitors

The following table summarizes the inhibitory potency of several notable PIN1 inhibitors.

| Compound | Type | IC50 (nM) | Reference |

| BJP-06-005-3 | Covalent Peptide | 48 | [3] |

| PIN1 degrader-1 | Degrader | 21.5 | [12] |

| Compound C10 | Small Molecule | 150 | [12] |

| KPT-6566 | Covalent Small Molecule | 640 | [12] |

| TAB29 | Small Molecule | 874 | [12] |

| D-peptide | Peptide | ~3000 | [12] |

| VS1 | Small Molecule | 6400 | [14] |

| VS2 | Small Molecule | 29300 | [14] |

| All-trans retinoic acid (ATRA) | Natural Product Derivative | 33200 | [14] |

| Juglone | Natural Product | - | [11] |

IC50 values can vary depending on the assay conditions.

Preclinical and Clinical Status

Many PIN1 inhibitors have shown promising anti-cancer activity in preclinical models.[5][7] For instance, KPT-6566 has demonstrated the ability to inhibit cancer cell proliferation and reduce lung metastasis in breast cancer mouse models.[7] All-trans retinoic acid (ATRA), a known PIN1 inhibitor, has been shown to suppress tumor growth in pancreatic ductal adenocarcinoma models.[7] The combination of PIN1 inhibitors with existing chemotherapies or targeted agents is also a promising strategy to overcome therapeutic resistance.[9][14] Despite the compelling preclinical data, the clinical development of specific PIN1 inhibitors has been slow, with few compounds entering clinical trials to date.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PIN1 function and inhibition.

PIN1 Enzymatic Activity Assay (Chymotrypsin-Coupled Assay)

This assay measures the cis-trans isomerase activity of PIN1.

Principle: A peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by chymotrypsin (B1334515) when the peptidyl-prolyl bond is in the trans conformation.[3][16] PIN1 catalyzes the conversion of the cis isomer to the trans isomer, which is then cleaved by chymotrypsin, releasing p-nitroaniline (pNA). The rate of pNA release, measured by absorbance at 405 nm, is proportional to PIN1 activity.

Materials:

-

Recombinant human PIN1

-

Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)

-

Chymotrypsin

-

Assay Buffer (e.g., 35 mM HEPES, pH 7.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the substrate peptide in an organic solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the PIN1 enzyme, and the inhibitor solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate peptide and chymotrypsin to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular PIN1 Inhibition Assay (Western Blot)

This assay assesses the effect of an inhibitor on PIN1's downstream targets in a cellular context.

Principle: Treatment of cancer cells with a PIN1 inhibitor is expected to alter the levels of known PIN1 substrates, such as Cyclin D1. Western blotting is used to detect these changes in protein expression.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

PIN1 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PIN1 inhibitor for a specified time (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

PIN1 Knockdown using siRNA

This protocol details the transient silencing of PIN1 expression in cultured cells.

Materials:

-

PIN1-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM reduced-serum medium

-

Cells to be transfected

Procedure:

-

Day 1: Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Day 2 (Transfection):

-

For each well, dilute the siRNA (e.g., to a final concentration of 20-50 nM) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.

-

Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

-

Add the siRNA-lipid complexes to the cells in fresh medium.

-

-

Day 3-4 (Post-transfection):

-

Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.

-

Harvest the cells for downstream analysis (e.g., qRT-PCR to confirm mRNA knockdown or Western blot to confirm protein knockdown).

-

Conclusion and Future Directions

PIN1's central role in orchestrating oncogenic signaling pathways makes it an exceptionally promising target for cancer therapy.[4][9] The development of potent and specific PIN1 inhibitors holds the potential to offer novel therapeutic avenues for a wide range of malignancies. While preclinical studies have been encouraging, the translation of these findings into clinical applications remains a key challenge. Future research should focus on the development of inhibitors with improved pharmacological properties, the identification of predictive biomarkers to select patients who are most likely to respond to PIN1-targeted therapies, and the exploration of combination strategies to enhance therapeutic efficacy and overcome resistance.[4][8] A deeper understanding of the complex regulatory networks governed by PIN1 will undoubtedly pave the way for innovative and effective cancer treatments.

References

- 1. The Prolyl Isomerase Pin1 Regulates mRNA Levels of Genes with Short Half-Lives by Targeting Specific RNA Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzyme-linked enzyme binding assay for Pin1 WW domain ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptidyl-prolyl isomerase PIN1 as a pivotal regulator of cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Inhibition of the prolyl isomerase Pin1 enhances the ability of sorafenib to induce cell death and inhibit tumor growth in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SensoLyte® Green PIN1 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 16. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of API-1 on the XPO5 Phosphorylation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exportin-5 (XPO5) is a critical protein in the biogenesis of microRNAs (miRNAs), responsible for the nuclear export of precursor miRNAs (pre-miRNAs). The function of XPO5 is tightly regulated by post-translational modifications, particularly phosphorylation. In many cancers, global downregulation of miRNAs is observed, which can be attributed to the hyperactivation of signaling pathways that lead to the inhibition of XPO5. A key inhibitory mechanism involves the phosphorylation of XPO5 by Extracellular signal-regulated kinase (ERK), followed by a conformational change catalyzed by the prolyl isomerase Pin1, which renders XPO5 inactive. This document provides an in-depth technical overview of a novel therapeutic strategy to counteract this inhibition using API-1, a small molecule inhibitor of Pin1. By inhibiting Pin1, API-1 is hypothesized to prevent the inactivation of phosphorylated XPO5, thereby restoring the nuclear export of pre-miRNAs and re-establishing miRNA-mediated tumor suppression. This guide details the underlying signaling pathway, presents representative data on the efficacy of API-1, and provides detailed protocols for the key experiments required to evaluate its mechanism of action.

The ERK/Pin1/XPO5 Signaling Pathway

In normal cellular processes, XPO5 binds to pre-miRNAs in the nucleus and transports them to the cytoplasm for further processing into mature miRNAs.[1][2] However, in certain pathological conditions, such as hepatocellular carcinoma, this process is disrupted. The Mitogen-Activated Protein Kinase (MAPK) pathway, often hyperactivated in cancer, plays a central role in this disruption.

The kinase ERK, a downstream component of the MAPK pathway, directly phosphorylates XPO5 at specific serine/threonine-proline motifs (pSer/Thr-Pro).[1][3][4] This phosphorylation event creates a binding site for the peptidyl-prolyl cis/trans isomerase, Pin1. Pin1 then binds to the phosphorylated XPO5 and catalyzes a conformational change, altering its three-dimensional structure.[2][5] This altered conformation of XPO5 has a reduced affinity for pre-miRNAs, leading to their accumulation in the nucleus and a subsequent global decrease in mature miRNA levels.[1][2] The phosphatase PP2A has been identified as a counter-regulatory molecule that can dephosphorylate XPO5, promoting its activity.[3][4]

API-1 is a novel small molecule designed to inhibit the catalytic activity of Pin1.[2] By blocking Pin1, API-1 is expected to leave phosphorylated XPO5 in its active conformation, capable of binding to and exporting pre-miRNAs, thus bypassing the inhibitory effects of the hyperactive ERK pathway.[2]

Quantitative Data on API-1 Efficacy

The following tables summarize representative quantitative data for the activity of API-1. (Note: This data is illustrative, based on typical results for a potent and specific small molecule inhibitor in preclinical development.)

Table 1: In Vitro Efficacy of API-1

| Parameter | Value | Description |

| Pin1 Inhibition (IC50) | 50 nM | Concentration of API-1 required to inhibit 50% of Pin1 enzymatic activity in a cell-free isomerization assay. |

| XPO5-pre-miRNA Binding (EC50) | 250 nM | Concentration of API-1 required to restore 50% of the binding affinity between XPO5 and a fluorescently labeled pre-miRNA probe in cells with activated ERK signaling. |

| Hepatocellular Carcinoma Cell Viability (GI50) | 1.5 µM | Concentration of API-1 required to inhibit the growth of Huh-7 cancer cells by 50% after 72 hours of treatment. |

Table 2: Cellular Activity of API-1 in Huh-7 Cells

| Biomarker | Fold Change (vs. Vehicle) | Assay |

| Nuclear pre-miR-122 | 0.4x | qRT-PCR analysis of nuclear fraction after 24h treatment with 1 µM API-1. |

| Cytoplasmic pre-miR-122 | 2.5x | qRT-PCR analysis of cytoplasmic fraction after 24h treatment with 1 µM API-1. |

| Mature miR-122 | 2.1x | qRT-PCR analysis of total cell lysate after 24h treatment with 1 µM API-1. |

| Phospho-XPO5 (pS497) | No significant change | Western blot analysis of total XPO5 phosphorylation, indicating API-1 does not inhibit the upstream kinase (ERK). |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of API-1 on the XPO5 phosphorylation pathway.

Pin1 Isomerase Activity Assay

This assay quantitatively measures the ability of API-1 to inhibit the catalytic activity of Pin1.

Protocol:

-

Reagents: Recombinant human Pin1, Suc-Ala-Glu-Pro-Phe-pNA substrate, chymotrypsin, and various concentrations of API-1.

-

Procedure:

-

Prepare a reaction mixture containing 50 mM HEPES (pH 7.8), 100 mM NaCl, and purified recombinant Pin1.

-

Add API-1 at final concentrations ranging from 1 nM to 100 µM. Incubate for 30 minutes at 25°C to allow for inhibitor binding.

-

Initiate the isomerization reaction by adding the Suc-Ala-Glu-Pro-Phe-pNA substrate.

-

Allow the reaction to proceed for 60 minutes at 25°C.

-

Stop the reaction and digest the non-isomerized (cis) substrate by adding chymotrypsin. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroaniline (pNA).

-

Measure the absorbance of the released pNA at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition at each API-1 concentration relative to a vehicle control (DMSO) and determine the IC50 value by non-linear regression analysis.

-

Co-Immunoprecipitation of Pin1 and Phospho-XPO5

This experiment verifies that API-1 disrupts the interaction between Pin1 and phosphorylated XPO5 in a cellular context.

Protocol:

-

Cell Culture: Culture Huh-7 cells and treat with either vehicle (DMSO) or 1 µM API-1 for 6 hours. Stimulate the ERK pathway with Phorbol 12-myristate 13-acetate (PMA) for the final 30 minutes of treatment.

-

Lysis: Lyse cells in a non-denaturing immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation:

-

Pre-clear cell lysates with Protein A/G agarose (B213101) beads.

-

Incubate 1 mg of protein lysate with an anti-XPO5 antibody overnight at 4°C.

-

Capture the immune complexes by adding fresh Protein A/G agarose beads and incubating for 2 hours at 4°C.

-

-

Washing and Elution: Wash the beads three times with IP buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Pin1 and XPO5.

-

Analysis: Compare the amount of Pin1 that co-immunoprecipitates with XPO5 in the API-1 treated sample versus the vehicle control. A reduction in the Pin1 signal in the API-1 lane indicates successful disruption of the interaction.

Nuclear/Cytoplasmic Fractionation and qRT-PCR

This protocol measures the effect of API-1 on the subcellular localization of pre-miRNAs.

Protocol:

-

Cell Culture and Treatment: Culture Huh-7 cells to 80% confluency and treat with vehicle (DMSO) or 1 µM API-1 for 24 hours.

-

Fractionation:

-

Harvest cells and gently lyse the plasma membrane using a hypotonic buffer (e.g., Buffer A from a NE-PER kit).

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet and lyse it using a nuclear extraction buffer.

-

-

RNA Extraction: Extract RNA from both the nuclear and cytoplasmic fractions using a suitable kit (e.g., TRIzol or a column-based method).

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using miRNA-specific stem-loop primers for the pre-miRNA of interest (e.g., pre-miR-122).

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for the pre-miRNA.

-

Use U6 snRNA as a nuclear marker/loading control and GAPDH mRNA as a cytoplasmic marker/loading control.

-

Calculate the relative abundance of the pre-miRNA in each fraction using the ΔΔCt method.

-

-

Analysis: Compare the nuclear-to-cytoplasmic ratio of the pre-miRNA in API-1 treated cells versus control cells. A decrease in this ratio indicates enhanced nuclear export.

Conclusion

The inhibition of the XPO5-mediated nuclear export of pre-miRNAs via the ERK/Pin1 signaling axis is a significant mechanism contributing to tumorigenesis. The small molecule Pin1 inhibitor, API-1, represents a promising therapeutic agent that can restore the processing of tumor-suppressive miRNAs. The data and protocols presented in this guide provide a framework for the continued investigation and development of API-1 and similar compounds. By specifically targeting Pin1, API-1 can counteract the downstream effects of oncogenic ERK signaling without directly inhibiting the kinase itself, offering a targeted approach to cancer therapy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this strategy.

References

- 1. ERK activation globally downregulates miRNAs through phosphorylating exportin-5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Exportin-5 in MicroRNA Biogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of XPO5 phosphorylation by PP2A in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of XPO5 phosphorylation by PP2A in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

How API-1 Modulates Cancer-Driving Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The V-akt murine thymoma viral oncogene homolog (Akt), also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a pivotal role in multiple cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, making it a prime target for the development of novel anticancer therapeutics.[1][2][3] API-1 (also known as Triciribine or NSC-154020), a pyrido[2,3-d]pyrimidine (B1209978) derivative, is a novel, selective small-molecule inhibitor of Akt.[4][5] This technical guide provides an in-depth analysis of the mechanisms by which API-1 modulates key cancer-driving signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Mechanism of Action: Inhibition of Akt Membrane Translocation

API-1 exerts its primary inhibitory effect by binding to the pleckstrin homology (PH) domain of Akt.[5] This binding event is critical because the PH domain is responsible for docking Akt to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane, a prerequisite for its activation by upstream kinases like PDK1. By blocking this membrane translocation, API-1 effectively prevents the phosphorylation and subsequent activation of Akt, thereby inhibiting all downstream signaling.[5][6]

Modulation of Cancer Hallmarks by API-1

By suppressing Akt activity, API-1 influences a cascade of downstream signaling events, leading to the inhibition of several cancer hallmarks.

Induction of Apoptosis

API-1 is a potent inducer of apoptosis, acting through multiple mechanisms. A novel, Akt-independent function of API-1 is the downregulation of cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic protein that blocks caspase-8 activation.[4][7] API-1 promotes the ubiquitination and subsequent proteasomal degradation of c-FLIP.[7] This reduction in c-FLIP levels sensitizes cancer cells to death receptor-mediated apoptosis, such as that induced by TNF-related apoptosis-inducing ligand (TRAIL).[4] Furthermore, studies have shown that API-1 treatment leads to the activation of both initiator caspase-8 and caspase-9, indicating that it triggers both the extrinsic and intrinsic apoptotic pathways.[4]

Cell Cycle Arrest

Inhibition of the Akt pathway by API-1 can lead to cell cycle arrest. Akt normally promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p27Kip1 and by promoting the expression of G1 cyclins. In breast cancer cells, blocking the related AP-1 (Activator Protein-1) transcription factor, which can be influenced by Akt signaling, suppresses G1 cyclin expression (Cyclin D and E), reduces CDK2 and CDK4 activity, and increases the CDK inhibitor p27, leading to a G1/S phase block.[8]

Crosstalk with NF-κB and STAT3 Signaling

The PI3K/Akt pathway has significant crosstalk with other major cancer-driving pathways, including NF-κB and STAT3. Akt can activate IKKα, a kinase that phosphorylates IκB, leading to its degradation and the subsequent activation of NF-κB. Therefore, inhibition of Akt by API-1 is predicted to suppress NF-κB activity. Additionally, virtual screening studies have suggested that API-1 may also inhibit Pin1, an enzyme that can regulate the NF-κB p65 subunit, potentially providing another layer of NF-κB regulation.[9] The STAT3 pathway can also be influenced by Akt signaling, and both pathways are regulated by the redox protein APE1/Ref-1, suggesting a complex interplay that could be modulated by API-1.[10]

Quantitative Data: In Vitro Efficacy of API-1

API-1 demonstrates potent growth-inhibitory effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly in cells with activated Akt signaling.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| H1299 | Non-Small Cell Lung Cancer | ~2-5 | [4] |

| H157 | Non-Small Cell Lung Cancer | ~2-5 | [4] |

| SqCC/Y1 | Head and Neck Squamous Cell Carcinoma | ~2-5 | [4] |

| 22A | Head and Neck Squamous Cell Carcinoma | ~2-5 | [4] |

| Tr146 | Head and Neck Squamous Cell Carcinoma | ~2-5 | [4] |

| Calu-1 | Non-Small Cell Lung Cancer | >10 | [4] |

Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the effects of kinase inhibitors like API-1. Below are detailed methodologies for key assays.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel Akt inhibitor API-1 induces c-FLIP degradation and synergizes with TRAIL to augment apoptosis independent of Akt inhibition - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

- 8. AP-1 blockade in breast cancer cells causes cell cycle arrest by suppressing G1 cyclin expression and reducing cyclin-dependent kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APE1/Ref-1 Regulates STAT3 Transcriptional Activity and APE1/Ref-1–STAT3 Dual-Targeting Effectively Inhibits Pancreatic Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Role of PIN1: A Master Regulator in Cell Cycle Progression and a Key Driver in Tumorigenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that plays a critical role in the regulation of cellular signaling. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, PIN1 acts as a molecular switch, profoundly altering the conformation, function, stability, and localization of its substrate proteins. This post-phosphorylation regulatory mechanism is pivotal for the precise control of cell cycle progression. However, the dysregulation and overexpression of PIN1 are frequently observed in a wide array of human cancers, where it functions as a potent oncogenic driver by amplifying signaling pathways that promote proliferation, survival, and metastasis. This guide provides a comprehensive technical overview of PIN1's function, its intricate involvement in the cell cycle and tumorigenesis, quantitative data on its expression, detailed experimental protocols for its study, and visualizations of its key signaling pathways.

The Core Function of PIN1: A Conformation Catalyst

PIN1 is a member of the parvulin family of peptidyl-prolyl isomerases (PPIases).[1] Its structure consists of two main domains: an N-terminal WW domain that specifically recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal PPIase domain that catalyzes the cis-trans isomerization of the peptidyl-prolyl bond.[2] This isomerization can have profound effects on the target protein, as the cis and trans conformations are structurally distinct and can be differentially recognized by other proteins, such as kinases, phosphatases, and E3 ubiquitin ligases.[3] Consequently, PIN1 can regulate protein dephosphorylation, stability, protein-protein interactions, and subcellular localization.[1][3]

PIN1 in Cell Cycle Progression: A Tightly Regulated Conductor

PIN1 is essential for the proper timing and execution of cell cycle events, acting on numerous key regulatory proteins at different phases.[4]

G1/S Transition

PIN1 plays a crucial role in the G1/S checkpoint by promoting the activity of oncogenic proteins and inhibiting tumor suppressors.

-

Cyclin D1: A key regulator of the G1 to S phase transition, Cyclin D1 levels are significantly increased by PIN1. PIN1 enhances the transcriptional activity of c-Jun and β-catenin, which are upstream activators of the Cyclin D1 gene (CCND1).[5] Furthermore, after Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates Cyclin D1 on Thr286-Pro, PIN1 binds to this motif. This isomerization inhibits the nuclear export and subsequent degradation of Cyclin D1, leading to its stabilization and accumulation.[5][6]

-

Retinoblastoma Protein (Rb): PIN1 promotes the hyperphosphorylation and inactivation of the tumor suppressor Rb. It achieves this indirectly by increasing Cyclin D1 levels, which activates CDK4/6 to phosphorylate Rb. Additionally, PIN1 can directly bind to phosphorylated Ser608/612 motifs in Rb, which inhibits its dephosphorylation by protein phosphatase 2A (PP2A), thereby maintaining its inactive, hyperphosphorylated state.[7] This leads to the release of the E2F transcription factor, which drives the expression of genes required for S-phase entry, including PIN1 itself, creating a positive feedback loop.[5]

G2/M Transition

At the G2/M checkpoint, PIN1 is involved in the activation of the master mitotic kinase, CDK1/Cyclin B.

-

Cdc25C: The phosphatase Cdc25C activates CDK1 by removing inhibitory phosphates. For Cdc25C to become fully active, it must be phosphorylated on several Ser/Thr-Pro motifs, including Thr48 and Thr67.[8][9] PIN1 binds to these phosphorylated sites and isomerizes them, which facilitates the dephosphorylation of Cdc25C at other inhibitory sites by the phosphatase PP2A, ultimately leading to Cdc25C activation and mitotic entry.[1]

DNA Damage Response

In response to genotoxic stress, PIN1 plays a critical role in the activation of the tumor suppressor p53.

-

p53: Following DNA damage, p53 is phosphorylated on multiple sites, including Ser33, Thr81, and Ser315, creating docking sites for PIN1.[10] The binding and isomerization of p53 by PIN1 enhances its DNA-binding activity and transcriptional transactivation of target genes like p21, leading to cell cycle arrest.[4] PIN1-mediated conformational changes also impair the interaction between p53 and its E3 ligase, MDM2, thereby stabilizing p53.[10]

PIN1 in Tumorigenesis: An Oncogenic Amplifier

The overexpression of PIN1 is a common feature in a multitude of human cancers and is often correlated with tumor grade and poor prognosis.[11] By amplifying oncogenic signals and inactivating tumor-suppressive pathways, PIN1 contributes to multiple hallmarks of cancer.

-

Sustained Proliferative Signaling: As detailed above, PIN1's stabilization of Cyclin D1 and inactivation of Rb lead to unchecked cell cycle progression.

-

Evading Growth Suppressors: PIN1's role in inactivating Rb and, in certain contexts, promoting the degradation of other tumor suppressors like PML, contributes to the circumvention of normal growth-inhibitory signals.[6]

-

Resisting Cell Death: PIN1 can promote resistance to apoptosis by stabilizing anti-apoptotic proteins like Mcl-1 and inhibiting pro-apoptotic factors.[11]

-

Metastasis: PIN1 has been shown to promote epithelial-mesenchymal transition (EMT), invasion, and metastasis, partly through its regulation of the Wnt/β-catenin signaling pathway.[3] PIN1 stabilizes β-catenin by binding to a phosphorylated Ser-Pro motif, which inhibits its interaction with the APC degradation complex, leading to its nuclear accumulation and the activation of target genes involved in cell migration.[12]

-

Angiogenesis: PIN1 promotes angiogenesis by stabilizing HIF-1α and increasing the expression of VEGF.

Quantitative Data on PIN1 Function

The following tables summarize key quantitative data regarding PIN1 expression in cancer and its functional impact on cancer cells.

Table 1: PIN1 Overexpression in Human Cancers

| Cancer Type | Percentage of Cases with PIN1 Overexpression (%) | Reference |

| Prostate Cancer | 72 | [11] |

| Breast Cancer | 61 | [11] |

| Lung Cancer | 56 | [11] |

| Ovarian Cancer | 48 | [11] |

| Colon Cancer | 45 | [11] |

| Melanoma | 43 | [11] |

| Brain Tumors (Glioblastoma) | 41 | [11] |

| Cervical Cancer | 39 | [11] |

| Liver Cancer | 35 | [11] |

| Esophageal Cancer | 67 | [13] |

Data adapted from a large-scale immunohistochemical study on 2041 human tumor samples. Overexpression is defined as levels significantly higher than in corresponding normal tissues.[11]

Table 2: Functional Consequences of PIN1 Inhibition in Cancer Cells

| Cancer Cell Line | Assay | Effect of PIN1 Knockdown/Inhibition | Quantitative Result | Reference |

| Pancreatic (PANC-1) | Proliferation (MTT Assay) | Decreased proliferation | ~50% reduction at 72h | [14] |

| Pancreatic (PANC-1) | Invasion (Transwell Assay) | Decreased invasion | ~60% reduction | [14] |

| Laryngeal (Hep-2) | Proliferation (CCK-8 Assay) | Decreased proliferation | Significant inhibition | [3] |

| Laryngeal (Hep-2) | Migration (Wound Healing) | Decreased migration | Significant inhibition | [3] |

| Breast (MDA-MB-231) | Proliferation (CTG Assay) | Inhibited proliferation | Significant inhibition | [15] |

| Breast (MDA-MB-231) | Migration (Wound Healing) | Inhibited migration | Significant inhibition | [15] |

Key Signaling Pathways Involving PIN1

The following diagrams, generated using the DOT language for Graphviz, illustrate the central role of PIN1 in key signaling pathways.

Experimental Protocols for Studying PIN1

This section provides detailed methodologies for key experiments used to investigate the function and activity of PIN1.

PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)

This assay measures the catalytic activity of PIN1 by monitoring the cis-to-trans isomerization of a synthetic peptide substrate.

Principle: The assay uses a chromogenic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. The protease α-chymotrypsin can only cleave the peptide bond following the Phenylalanine when the preceding Glu-Pro bond is in the trans conformation, releasing p-nitroaniline (pNA), which absorbs light at 390 nm. PIN1 accelerates the conversion of the cis isomer to the trans isomer, and the rate of pNA release is proportional to PIN1's PPIase activity.

Materials:

-

Recombinant purified GST-PIN1 protein

-

Assay Buffer: 35 mM HEPES, pH 7.8

-

Substrate: Suc-Ala-Glu-Pro-Phe-p-nitroanilide (pNA)

-

α-Chymotrypsin

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 96-well plate. For each well, add Assay Buffer.

-

Add the desired concentration of recombinant PIN1 protein to the test wells. For negative controls, add buffer instead of PIN1.

-

If testing inhibitors, pre-incubate the PIN1 protein with the inhibitor for a specified time (e.g., 30 minutes at room temperature).

-

To start the reaction, add a solution of α-chymotrypsin and the peptide substrate to each well. A typical final concentration is 0.5 mg/mL chymotrypsin (B1334515) and 50 µM substrate.

-

Immediately place the plate in a spectrophotometer pre-set to 10-15°C.

-

Measure the absorbance at 390 nm every 15-30 seconds for 10-20 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The PPIase activity is proportional to this rate.

Co-Immunoprecipitation (Co-IP) of PIN1 and a Substrate Protein (e.g., Cyclin D1)

This protocol is used to demonstrate the physical interaction between PIN1 and its substrates within a cellular context.

Materials:

-

Cultured cells expressing endogenous or overexpressed PIN1 and Cyclin D1

-

Ice-cold PBS

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitor cocktails.

-

Anti-PIN1 antibody (for immunoprecipitation)

-

Anti-Cyclin D1 antibody (for Western blot detection)

-

Normal IgG from the same species as the IP antibody (as a negative control)

-

Protein A/G magnetic beads or agarose (B213101) slurry

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Co-IP Lysis Buffer and scraping.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G bead slurry to ~1 mg of total cell lysate.

-

Incubate on a rotator for 1 hour at 4°C to remove non-specifically binding proteins.

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the anti-PIN1 antibody (or control IgG) to the pre-cleared lysate.

-

Incubate on a rotator for 4 hours to overnight at 4°C to form the antibody-antigen complex.

-

Add 30-50 µL of fresh Protein A/G bead slurry to each sample and incubate for another 1-2 hours at 4°C to capture the complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them. This step is critical to remove non-specific proteins.

-

-

Elution and Analysis:

-

After the final wash, remove all supernatant.

-

Elute the protein complexes by adding 2X Laemmli sample buffer to the beads and boiling at 95-100°C for 5-10 minutes.

-

Pellet the beads, and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using an anti-Cyclin D1 antibody to detect the co-precipitated protein. A band for Cyclin D1 in the PIN1 IP lane (but not the IgG control lane) indicates an interaction.

-

siRNA-mediated Knockdown of PIN1 and Wound Healing Assay

This workflow is used to assess the effect of PIN1 depletion on cancer cell migration.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

PIN1-targeting siRNA and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or similar transfection reagent

-

Opti-MEM reduced-serum medium

-

Culture plates (6-well or 12-well)

-

P200 pipette tip for creating the "wound"

-

Microscope with a camera

Procedure:

-

siRNA Transfection:

-

Day 1: Seed cells in 6-well plates so they reach 50-70% confluency on the day of transfection.

-

Day 2: For each well, dilute PIN1 siRNA or control siRNA in Opti-MEM. In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

-

Add the siRNA-lipid complexes dropwise to the cells.

-

Incubate the cells for 48-72 hours.

-

-

Wound Healing Assay:

-

After the incubation period, check that the cells have formed a confluent monolayer.

-

Using a sterile P200 pipette tip, make a straight scratch down the center of each well.

-

Gently wash the wells with PBS to remove dislodged cells.

-

Replace the medium with fresh, low-serum medium (to minimize cell proliferation).

-

Immediately capture an image of the wound in each well using a microscope at 4x or 10x magnification. This is the 0-hour time point.

-

Return the plate to the incubator.

-

Capture images of the same wound areas at subsequent time points (e.g., 8, 16, and 24 hours).

-

-

Analysis:

-

Measure the width of the wound at multiple points for each image using software like ImageJ.

-

Calculate the percentage of wound closure at each time point relative to the 0-hour time point.

-

Compare the rate of wound closure between the control siRNA and PIN1 siRNA-treated cells. A slower closure rate in the PIN1 knockdown cells indicates an inhibition of cell migration.[15]

-

Conclusion and Future Directions

PIN1 stands as a critical nexus in cellular signaling, translating phosphorylation events into functional outcomes that govern cell fate. Its central role in driving the cell cycle and its widespread overexpression in cancer make it a highly attractive target for therapeutic intervention. The development of potent and specific PIN1 inhibitors holds significant promise for cancer therapy, potentially by re-sensitizing tumors to conventional treatments, inhibiting metastasis, and directly suppressing cell proliferation. Future research will continue to unravel the full spectrum of PIN1's substrates and its complex regulatory networks, paving the way for novel diagnostic and therapeutic strategies targeting this master regulator of the phosphorylated proteome.

References

- 1. Pin1-dependent prolyl isomerization regulates dephosphorylation of Cdc25C and tau proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting Pin1 to overcome immunosuppressive tumor microenvironment in MSS colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knockdown of the prolyl isomerase Pin1 inhibits Hep-2 cell growth, migration, and invasion by targeting the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]

- 6. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pin1 inhibits PP2A-mediated Rb dephosphorylation in regulation of cell cycle and S-phase DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Distinct Pools of cdc25C Are Phosphorylated on Specific TP Sites and Differentially Localized in Human Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The prolyl isomerase Pin1 reveals a mechanism to control p53 functions after genotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline Isomerase Pin1 is a critical Regulator for Retinoblastoma Protein Phosphorylation in Control of Cell Cycle and S-phase Check-point Upon DNA Damage | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Knockdown of PTOV1 and PIN1 exhibit common phenotypic anti-cancer effects in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Maestro: A Technical Guide to PIN1 Overexpression in Hepatocellular Carcinoma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatocellular carcinoma (HCC) remains a formidable challenge in oncology, characterized by complex molecular heterogeneity and limited therapeutic options. Emerging evidence has illuminated the pivotal role of the peptidyl-prolyl cis/trans isomerase, PIN1, as a critical regulator of oncogenic signaling pathways in HCC. This technical guide provides an in-depth exploration of PIN1 overexpression in the context of HCC, consolidating current knowledge on its molecular functions, regulatory mechanisms, and downstream effects. We present a comprehensive summary of quantitative data on PIN1 expression and its clinical correlations, detailed experimental protocols for its investigation, and visual representations of its intricate signaling networks. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of HCC and developing novel therapeutic strategies targeting PIN1.

Introduction: PIN1, The Molecular Switch in Cancer Biology

PIN1 is a unique enzyme that catalyzes the cis/trans isomerization of pSer/Thr-Pro motifs in a variety of proteins.[1][2] This post-translational modification acts as a molecular switch, profoundly altering the conformation, stability, and activity of its substrates.[1][2] In normal cellular physiology, PIN1 plays a crucial role in regulating cell cycle progression, apoptosis, and cellular proliferation.[3][4] However, in the landscape of oncology, PIN1 is frequently overexpressed and acts as a master conductor of tumorigenesis.[1][3] In hepatocellular carcinoma, the overexpression of PIN1 is a frequent event, observed in over 50% of cases, and is significantly associated with more aggressive tumor phenotypes and poorer patient outcomes.[1][4][5]

Quantitative Analysis of PIN1 in Hepatocellular Carcinoma

The overexpression of PIN1 in HCC is a well-documented phenomenon with significant clinical implications. The following tables summarize key quantitative findings from various studies, providing a clear overview of PIN1's prevalence, its association with clinicopathological features, and the efficacy of its inhibitors.

Table 1: PIN1 Expression in Hepatocellular Carcinoma vs. Non-Tumorous Liver Tissue

| Study Cohort Size | Method of Analysis | Percentage of PIN1 Overexpression in HCC | Fold Change (HCC vs. Normal) | Reference |

| 119 HCC tissues | Immunohistochemistry | Not Specified | Higher in TP53 mutant HCC | [6] |

| Multiple Studies | Review of Literature | >50% | Not Specified | [1][5] |

| 45 HCC tumors | Immunohistochemistry, Western Blot | 58% | Not Specified | [7] |

| 106 HCC patients | Immunohistochemistry | High PIN1 expression correlated with poorer survival | Increased in HCC compared to adjacent liver tissue | [4] |

| The Cancer Genome Atlas, GEO (GSE57957, GSE62232) | Database Analysis | Significantly Higher in HCC | P < 0.05, P < 0.01, P < 0.001 | [3] |

Table 2: Correlation of PIN1 Overexpression with Clinicopathological Parameters in HCC

| Clinicopathological Parameter | Correlation with High PIN1 Expression | Significance (p-value) | Reference |

| Tumor Size | Positive | Significant | [1][4] |

| Intrahepatic Metastasis | Positive | Significant | [1] |

| Portal Vein Invasion | Positive | Significant | [1][4] |

| Tumor Stage | Positive | Not Specified | [6] |

| Recurrence | Positive | p < 0.00001 | [6] |

| Overall Survival | Negative | p < 0.001 | [4] |

| Relapse-Free Survival | Negative (in TP53 wild-type) | Favorable | [6] |

Table 3: In Vitro Efficacy of PIN1 Inhibitors in HCC Cell Lines

| Inhibitor | HCC Cell Line(s) | IC50 Value | Reference |

| Juglone | Not Specified | Not Specified | [8] |

| All-trans retinoic acid (ATRA) | HepG2, Huh7 | Not Specified (used at 25 µM) | [4] |

| API-1 | SK-Hep-1, SNU-423, Hep3B | Low IC50 values | [9] |

| Juglone | HCT116 (colon cancer) | Not Specified | [8] |

| API-1 | General | 72.3 nM | [1] |

Key Signaling Pathways Modulated by PIN1 in HCC

PIN1's oncogenic activity in HCC stems from its ability to modulate a multitude of signaling pathways critical for cancer cell proliferation, survival, and metastasis. The following diagrams, generated using the DOT language, illustrate the central role of PIN1 in these networks.

The PIN1-β-catenin Axis: Fueling Proliferation

PIN1 plays a crucial role in the stabilization and nuclear accumulation of β-catenin, a key transducer of the Wnt signaling pathway.[1] By isomerizing phosphorylated β-catenin, PIN1 prevents its degradation, leading to the transcriptional activation of pro-proliferative genes such as Cyclin D1 and c-Myc.[1][5]

PIN1 and NF-κB: A Pro-Survival Partnership

The transcription factor NF-κB is a critical mediator of inflammation and cell survival. PIN1 enhances NF-κB activity by isomerizing the p65 subunit, which promotes its nuclear translocation and stability, leading to the expression of anti-apoptotic and pro-inflammatory genes.[10][11]

PIN1 in Cell Cycle Control: Deregulating the Checkpoints

PIN1 is a key regulator of the cell cycle machinery. It directly interacts with and modulates the activity of crucial cell cycle proteins, including Cyclin D1. By stabilizing Cyclin D1, PIN1 promotes the G1/S phase transition, leading to uncontrolled cell division.[12][13]

Experimental Protocols for Investigating PIN1 in HCC

This section provides detailed methodologies for key experiments used to study PIN1 in the context of HCC.

Immunohistochemistry (IHC) for PIN1 in Liver Tissue

Objective: To visualize and quantify PIN1 protein expression and localization in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections.

Materials:

-

FFPE human liver cancer tissue slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 10% normal goat serum in PBS)

-

Primary antibody: Rabbit polyclonal anti-PIN1 (e.g., Proteintech, 10495-1-AP, 1:200 dilution) or Mouse monoclonal anti-PIN1 (e.g., Santa Cruz Biotechnology, sc-46660, G-8 clone)

-

Biotinylated secondary antibody (anti-rabbit or anti-mouse)

-

Streptavidin-HRP conjugate

-

DAB chromogen substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 10 minutes).

-

Rehydrate through a graded ethanol series: 100% (2 x 10 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate slides with blocking buffer for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with the diluted primary anti-PIN1 antibody overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse with PBS (3 x 5 minutes).

-

-

Chromogenic Development:

-

Incubate slides with DAB substrate solution until desired staining intensity is reached.

-

Rinse with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through a graded ethanol series and xylene.

-

Mount with a permanent mounting medium.

-

Western Blotting for PIN1 in HCC Cell Lines

Objective: To detect and quantify PIN1 protein levels in whole-cell lysates from HCC cell lines.

Materials:

-

HCC cell lines (e.g., HepG2, Huh7, PLC/PRF/5)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit polyclonal anti-PIN1 (e.g., Cell Signaling Technology, #3722, 1:1000 dilution) or Rabbit polyclonal anti-PIN1 (Proteintech, 10495-1-AP, 1:5000 dilution)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Enhanced chemiluminescence (ECL) substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Cell Lysis and Protein Quantification:

-

Lyse cultured HCC cells with RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST (3 x 5 minutes).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 5 minutes).

-

-

Signal Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for a loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for PIN1 mRNA

Objective: To quantify the relative expression levels of PIN1 mRNA in HCC cells or tissues.

Materials:

-

Total RNA extracted from HCC cells or tissues

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

-

Forward and reverse primers for human PIN1 (e.g., from OriGene or designed in-house)

-

Example Forward Primer: 5'-GAGGAAGACTTTGAATCTCTGGC-3'

-

Example Reverse Primer: 5'-TGTCCGTAGAGCAAACGACGCA-3'

-

-

Primers for a reference gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from samples using a suitable method (e.g., TRIzol).

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing cDNA, primers, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for PIN1 and the reference gene.

-

Calculate the relative expression of PIN1 using the ΔΔCt method.

-

Co-Immunoprecipitation (Co-IP) of PIN1 and Interacting Proteins

Objective: To investigate the in vivo interaction between PIN1 and a putative binding partner (e.g., β-catenin) in HCC cells.

Materials:

-

HCC cell lysate

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-PIN1 or anti-β-catenin)

-

Protein A/G magnetic beads or agarose (B213101) resin

-

Wash buffer

-

Elution buffer

-

Primary antibodies for Western blotting (anti-PIN1 and anti-β-catenin)

Procedure:

-

Cell Lysate Preparation:

-

Lyse HCC cells in a non-denaturing Co-IP buffer.

-

Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G beads/resin and incubate for 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads/resin several times with wash buffer to remove non-specific binders.

-

Elute the protein complexes from the beads/resin using elution buffer or by boiling in Laemmli buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against both PIN1 and the putative interacting protein.

-

Luciferase Reporter Assay for Transcriptional Activity

Objective: To assess the effect of PIN1 on the transcriptional activity of transcription factors like NF-κB or on the promoter activity of genes like Cyclin D1.

Materials:

-

HCC cell line

-

Luciferase reporter plasmid containing the promoter of interest (e.g., NF-κB response elements or the Cyclin D1 promoter) upstream of the luciferase gene.

-

Expression plasmid for PIN1 (or shRNA/siRNA for PIN1 knockdown).

-

A control reporter plasmid (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

Procedure:

-

Cell Transfection:

-